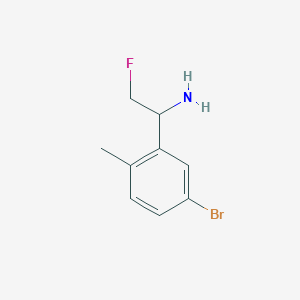

1-(5-Bromo-2-methylphenyl)-2-fluoroethan-1-amine

Description

1-(5-Bromo-2-methylphenyl)-2-fluoroethan-1-amine is a chiral amine featuring a bromo-substituted aromatic ring and a fluorinated ethylamine chain. Its molecular formula is C₉H₁₁BrFN, with a molecular weight of 232.0 g/mol. The compound’s structure includes:

- A 5-bromo-2-methylphenyl group, which introduces steric bulk and electron-withdrawing effects.

- A 2-fluoroethylamine moiety, where fluorine’s electronegativity modulates the amine’s basicity and polarity.

Properties

Molecular Formula |

C9H11BrFN |

|---|---|

Molecular Weight |

232.09 g/mol |

IUPAC Name |

1-(5-bromo-2-methylphenyl)-2-fluoroethanamine |

InChI |

InChI=1S/C9H11BrFN/c1-6-2-3-7(10)4-8(6)9(12)5-11/h2-4,9H,5,12H2,1H3 |

InChI Key |

BGOYXOPAQAOGOO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)C(CF)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-methylphenyl)-2-fluoroethan-1-amine typically involves the use of halogenation and amination reactionsThe final step involves the amination of the resulting intermediate to yield the target compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and amination processes, utilizing automated reactors and stringent reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-methylphenyl)-2-fluoroethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the bromine or fluorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like sodium azide or potassium fluoride are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

1-(5-Bromo-2-methylphenyl)-2-fluoroethan-1-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methylphenyl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Predicted Physicochemical Properties

- Density : ~1.35 g/cm³ (based on similar brominated amines) .

- Boiling Point: Estimated at 273–278°C, slightly higher than its non-fluorinated analog due to increased polarity.

- pKa: Predicted to be ~8.8, lower than the non-fluorinated analog (pKa 8.91) due to fluorine’s electron-withdrawing effect .

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key features of 1-(5-Bromo-2-methylphenyl)-2-fluoroethan-1-amine with four analogs:

Physicochemical and Electronic Differences

- Fluorine vs. Hydrogen on the Ethylamine Chain: The fluorine atom in the target compound reduces basicity (pKa ~8.8 vs.

- Bromine Position on the Aromatic Ring : The 5-bromo-2-methyl substitution (meta-bromo, ortho-methyl) introduces steric hindrance and electronic effects distinct from the 4-bromo (para) analog, which may influence binding interactions in biological systems .

- Heterocyclic vs.

Biological Activity

1-(5-Bromo-2-methylphenyl)-2-fluoroethan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structure-activity relationships (SAR), and biological effects, particularly focusing on its antiviral properties and other pharmacological activities.

Chemical Structure and Properties

- Molecular Formula : C9H12BrFN

- SMILES Representation : CC1=C(C=C(C=C1)Br)CNC

- InChIKey : WJYVTRPDQXLJOQ-UHFFFAOYSA-N

The compound features a brominated aromatic ring and a fluoroethylamine moiety, which are critical for its biological activity.

Synthesis

The synthesis of 1-(5-bromo-2-methylphenyl)-2-fluoroethan-1-amine typically involves the bromination of 2-methylphenol followed by the introduction of a fluoroethyl group via nucleophilic substitution reactions. Various methods have been explored to optimize yield and purity, including the use of different solvents and reaction conditions.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to 1-(5-bromo-2-methylphenyl)-2-fluoroethan-1-amine. For instance, compounds with similar structural motifs have shown significant inhibitory effects against viral proteases, including those from Zika virus.

| Compound | IC50 (μM) | Description |

|---|---|---|

| Compound A | 0.39 | Potent inhibitor with N,N-dimethyl groups |

| Compound B | 0.52 | Hydroxymethyl group enhances activity |

| 1-(5-Bromo-2-methylphenyl)-2-fluoroethan-1-amine | TBD | Under investigation |

The structure-activity relationship indicates that modifications to the substituents on the aromatic ring can significantly influence antiviral potency.

Other Pharmacological Activities

Beyond antiviral effects, preliminary studies suggest that this compound may exhibit other biological activities, such as:

- Antimicrobial properties : Similar compounds have shown promise in inhibiting bacterial growth.

- Cytotoxicity : Investigations into cell viability indicate potential cytotoxic effects against certain cancer cell lines.

Case Study 1: Antiviral Efficacy

A recent study assessed the antiviral efficacy of various derivatives, including those structurally related to 1-(5-bromo-2-methylphenyl)-2-fluoroethan-1-amine. The study found that specific substitutions enhanced activity against Zika virus protease, suggesting that further exploration of this compound could yield effective antiviral agents.

Case Study 2: Antimicrobial Screening

Another research focused on the antimicrobial properties of halogenated phenylamines. The findings indicated that compounds with bromine substitutions exhibited enhanced activity against Gram-positive bacteria, supporting the potential use of 1-(5-bromo-2-methylphenyl)-2-fluoroethan-1-amine in developing new antimicrobial therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.